(1S)-N-[(1S)-1-(2-fluorophenyl)ethyl]-1-phenylethanamine;phthalic acid
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Overview
Description
(1S)-N-[(1S)-1-(2-fluorophenyl)ethyl]-1-phenylethanamine;phthalic acid is a complex organic compound that combines a chiral amine with a phthalic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-N-[(1S)-1-(2-fluorophenyl)ethyl]-1-phenylethanamine typically involves the following steps:
Synthesis of the chiral amine: This can be achieved through asymmetric synthesis or chiral resolution techniques. One common method involves the reduction of a corresponding ketone using a chiral catalyst.
Formation of the amide bond: The chiral amine is then reacted with phthalic anhydride under controlled conditions to form the desired compound. This reaction typically requires a solvent such as dichloromethane and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the amine group to an amine oxide or hydroxylamine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly employed.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine oxide or hydroxylamine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantioselective catalysts and ligands.
Biology
In biological research, the compound may be used to study the effects of chiral amines on biological systems. It can serve as a model compound for investigating enzyme-substrate interactions and receptor binding.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its unique structure may allow it to interact with specific biological targets, leading to the development of novel therapeutic agents.
Industry
In industry, the compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for use in high-performance materials with specific functionalities.
Mechanism of Action
The mechanism of action of (1S)-N-[(1S)-1-(2-fluorophenyl)ethyl]-1-phenylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: This compound is structurally similar, with a fluorine atom replacing a chlorine atom in the parent structure.
γ-Secretase Inhibitor XXI, Compound E: Another compound with a similar chiral amine structure, used in biological research.
Uniqueness
(1S)-N-[(1S)-1-(2-fluorophenyl)ethyl]-1-phenylethanamine;phthalic acid is unique due to its combination of a chiral amine and a phthalic acid moiety. This structure provides it with distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C24H24FNO4 |
---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
(1S)-N-[(1S)-1-(2-fluorophenyl)ethyl]-1-phenylethanamine;phthalic acid |
InChI |
InChI=1S/C16H18FN.C8H6O4/c1-12(14-8-4-3-5-9-14)18-13(2)15-10-6-7-11-16(15)17;9-7(10)5-3-1-2-4-6(5)8(11)12/h3-13,18H,1-2H3;1-4H,(H,9,10)(H,11,12)/t12-,13-;/m0./s1 |
InChI Key |
HFOXSGBKPPFGPM-QNTKWALQSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N[C@@H](C)C2=CC=CC=C2F.C1=CC=C(C(=C1)C(=O)O)C(=O)O |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(C)C2=CC=CC=C2F.C1=CC=C(C(=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
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